Sodium 4-aminobenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSAYZRDCRPJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060296 | |
| Record name | Sodium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-06-6, 54287-22-8, 71720-42-8 | |
| Record name | Sodium aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |
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| Record name | Sodium aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOBENZOATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to Sodium 4-Aminobenzoate (B8803810)
The industrial production of sodium 4-aminobenzoate primarily relies on two main synthetic strategies: the neutralization of 4-aminobenzoic acid and the reduction of 4-nitrobenzoic acid precursors.
Neutralization Reactions of 4-Aminobenzoic Acid
The most direct and common method for synthesizing this compound is through the neutralization of 4-aminobenzoic acid (PABA) with a sodium base. smolecule.comvulcanchem.com This acid-base reaction is typically carried out by reacting PABA with sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). smolecule.com The reaction with sodium hydroxide is exothermic and results in the formation of this compound and water. vulcanchem.com
This process is favored for its simplicity and high yield. Industrial-scale production can achieve purities of 98% or higher, often involving a recrystallization step from aqueous ethanol (B145695) to obtain a high-purity product. vulcanchem.com The reaction is generally performed under controlled pH conditions to ensure complete salt formation. vulcanchem.com
Reaction Scheme:
C₇H₇NO₂ + NaOH → C₇H₆NNaO₂ + H₂O vulcanchem.com
Reductive Pathways from 4-Nitrobenzoic Acid Precursors
An alternative synthetic route to this compound involves the reduction of 4-nitrobenzoic acid. smolecule.com This method first reduces the nitro group (-NO₂) to an amino group (-NH₂) to form 4-aminobenzoic acid, which is then neutralized with a sodium base. smolecule.com A notable approach in this pathway is catalytic hydrogenation. patsnap.comgoogle.com In this process, an aqueous solution of the sodium salt of 4-nitrobenzoic acid is prepared using sodium hydroxide. This solution then undergoes hydrogenation reduction in the presence of a palladium on carbon (Pd/C) catalyst. patsnap.comgoogle.com This method is advantageous due to its high selectivity for the nitro group, leaving the carboxylic acid group intact. researchgate.net The reaction can achieve a selectivity of up to 100% for the desired product. patsnap.comgoogle.com Following the reduction, the resulting solution containing the sodium salt is acidified to yield 4-aminobenzoic acid, which can then be converted to its sodium salt as described previously. This pathway is considered efficient, with yields of 4-aminobenzoic acid reported to be over 96% and purity exceeding 99%. patsnap.comgoogle.com
Key Features of Reductive Pathways:
| Parameter | Description |
| Starting Material | 4-Nitrobenzoic Acid |
| Key Reaction | Reduction of the nitro group |
| Common Catalyst | Palladium on Carbon (Pd/C) |
| Reported Yield | >96% |
| Reported Purity | >99% |
Advanced Derivatization Strategies via the Amino Group
The amino group of this compound is a key functional group that allows for a wide range of chemical modifications, leading to the synthesis of various derivatives with diverse applications.
Synthesis of Schiff Bases and Related Imines
The amino group of 4-aminobenzoic acid and its derivatives can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). asianpubs.orgresearchgate.netrsc.org This reaction is a versatile method for creating a wide array of derivatives. orientjchem.org The synthesis typically involves reacting 4-aminobenzoic acid with various aromatic aldehydes. asianpubs.org For instance, Schiff bases have been synthesized from 4-aminobenzoic acid and aldehydes such as salicylaldehyde, 5-chloro-salicylaldehyde, and 3-nitrobenzaldehyde. asianpubs.org The formation of the imine bond is confirmed through spectroscopic methods like FTIR, which shows a characteristic C=N stretching vibration. researchgate.net These reactions are often carried out under reflux conditions in a suitable solvent like ethanol. researchgate.net
Examples of Aldehydes Used in Schiff Base Synthesis with 4-Aminobenzoic Acid: asianpubs.orgresearchgate.netresearchgate.net
| Aldehyde |
| Salicylaldehyde |
| 5-Chloro-salicylaldehyde |
| 5-Bromo-salicylaldehyde |
| 3-Nitrobenzaldehyde |
| 2-Nitrobenzaldehyde |
| 4-Hydroxybenzaldehyde |
| 4-Methoxybenzaldehyde |
| 2-Chlorobenzaldehyde |
| Furan-2-ylmethylene |
| 3-Phenylallylidene |
| 4-Hydroxy-3-methoxybenzylidene |
Formation of Hydrazide and Hydrazone Derivatives
The carboxylate group of 4-aminobenzoate can be converted to a hydrazide, which can then be further reacted to form hydrazones. The synthesis of 4-aminobenzohydrazide (B1664622) is typically achieved by reacting ethyl-4-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux. orientjchem.orgekb.eg This hydrazide derivative serves as a key intermediate. nih.gov
Hydrazones are then synthesized through the condensation of the 4-aminobenzohydrazide with various aldehydes or ketones. ekb.egnih.gov This reaction involves heating the hydrazide and the carbonyl compound in a solvent such as ethanol. nih.gov The formation of hydrazones is characterized by the appearance of a -CH=N- proton signal in ¹H NMR spectra. ekb.eg The use of ultrasonic waves has been explored as a green chemistry approach to accelerate these reactions and improve yields. ekb.eg
Acylation Reactions and Amide Formation
The amino group of 4-aminobenzoate is nucleophilic and can participate in acylation reactions with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.comlibretexts.org This reaction involves the transfer of an acyl group (RCO-) to the nitrogen atom of the amine. libretexts.org The reaction of the amino group with acetic anhydride (B1165640), for example, leads to the formation of an amide. nih.gov
A significant challenge in this reaction is the potential formation of an amine salt as a byproduct. libretexts.org To mitigate this, the reaction can be performed in a two-phase system with an aqueous base like sodium hydroxide to neutralize the acid formed and regenerate the free amine. libretexts.org Strong inorganic or organic acids can also be used to catalyze the acylation reaction. google.com
Nucleophilic Substitution Reactions
The amino group of 4-aminobenzoic acid (PABA) can act as a nucleophile in various substitution reactions. A series of N- and O-alkyl derivatives of PABA have been prepared using different alkylating agents in the presence of potassium carbonate under mild conditions. researchgate.net
Furthermore, the core structure of PABA is utilized in building more complex molecules through nucleophilic substitution. For instance, reacting 4-substituted aminobenzoic acid with malononitrile (B47326) in the presence of an alcoholic sodium alkoxide can yield products like p-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)benzoic acid. nih.gov In another example, tert-butyl 4-aminobenzoate has been used as an amine nucleophile in a reaction with 2,3-dichloro-1,4-naphthoquinone to synthesize N(H)-substituted-1,4-naphthoquinones. researchgate.net These reactions typically proceed via an addition-elimination mechanism, where the rate is influenced by electron-withdrawing groups on the electrophilic partner. scribd.com
Diazotization and Subsequent Azo Compound Formation
The primary amino group on the 4-aminobenzoate ring is readily converted into a diazonium salt, a highly versatile intermediate for synthesis. The process, known as diazotization, involves treating an acidic solution of 4-aminobenzoic acid with sodium nitrite (B80452) at low temperatures (0–5 °C). sphinxsai.comrsc.orgnih.gov The resulting diazonium cation is an effective electrophile that can attack other electron-rich aromatic rings, such as phenols and amines, in a reaction known as azo coupling. ajchem-a.com
This strategy is widely employed for the synthesis of azo dyes, which are highly colored compounds. ajchem-a.com The specific color and properties of the resulting dye depend on the nature of the coupling partner. A variety of coupling agents have been successfully reacted with diazotized 4-aminobenzoic acid to produce a range of azo compounds. sphinxsai.comrsc.orgajchem-a.comijisrt.com
| Coupling Partner | Resulting Azo Compound Class | Reference |
|---|---|---|
| Thymol (B1683141) | Azo dye with thymol moiety | ijisrt.com |
| Ethyl acetoacetate | Azo reagent (1-EDBBA) | ajchem-a.com |
| 8-Hydroxyquinoline | Heterocyclic azo dye | sphinxsai.com |
| N,N-dimethylaniline | Azo dye containing oxazolone (B7731731) ring | rsc.org |
| 1-Naphthol | Azo dye containing oxazolone ring | rsc.org |
| 1-H-pyrrole-2-carbaldehyde | Azo dye pyrrole (B145914) derivative | rsc.orgnih.gov |
Derivatization Strategies via the Carboxylate Group
The carboxylate function of this compound, or the carboxylic acid of its parent compound PABA, provides a reactive handle for derivatization, most notably through esterification.
Esterification Reactions with Alcohols
The carboxyl group of 4-aminobenzoic acid readily undergoes Fischer esterification with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding esters. acs.orgchegg.com This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. cutm.ac.in To drive the equilibrium toward the ester product, an excess of the alcohol is often used, and the reaction is typically performed under reflux conditions. acs.orgcutm.ac.inasm.org
The synthesis of ethyl 4-aminobenzoate, commonly known as benzocaine, is a classic example of this transformation. acs.orgchegg.com Following the reaction, the product, which exists as a salt due to the acidic conditions, is neutralized with a base like sodium carbonate to precipitate the free ester. cutm.ac.inlibretexts.org This methodology is not limited to ethanol; a variety of alcohols can be used to generate a library of PABA esters. asm.org Transesterification, where an existing alkyl aminobenzoate reacts with a different alcohol, is another route to produce these esters. google.com
| Alcohol Reactant | Ester Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| Ethanol | Ethyl 4-aminobenzoate (Benzocaine) | Sulfuric acid, reflux | acs.orgchegg.comcutm.ac.in |
| Methanol | Methyl 4-aminobenzoate | Acid catalyst | researchgate.net |
| Polyethylene glycol (PEG) | PEG 4-aminobenzoate | Optimized synthesis for pegylation | rsc.org |
| 2-Diethylaminoethanol | Procaine (B135) (after reduction of nitro group precursor) | Sodium ethoxide | google.com |
| Various Alcohols (e.g., propanol, butanol) | Various alkyl 4-aminobenzoates | Acid catalyst | asm.org |
Oxidative Transformations and Reaction Products
The 4-aminobenzoate molecule is susceptible to oxidation at several sites. The amino group, the aromatic ring, and the alkyl side chain of its esters can all undergo oxidative transformations depending on the reagent and conditions used. Oxidation of PABA with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of 4-nitrobenzoic acid or 4-benzoquinone, respectively. mdpi.com
In studies on the environmental degradation of PABA derivatives, such as ethyl 4-aminobenzoate (Et-PABA), oxidation by UV-activated persulfate generates sulfate (B86663) and hydroxyl radicals. mdpi.com These reactive oxygen species attack the molecule, leading to products from hydroxylation of the benzene (B151609) ring, cleavage of the ester bond to form PABA, and subsequent oxidation or removal of the amino group. mdpi.com
Microbial systems can also perform specific oxidative transformations. The bacterium Streptomyces thioluteus has been shown to oxidize p-aminobenzoate to p-nitrobenzoate, a reaction where both oxygen atoms of the nitro group are derived from molecular oxygen, classifying it as a unique oxygenase reaction. researchgate.net
Biocatalytic and Biotechnological Approaches to 4-Aminobenzoate Analogues
Modern biotechnology offers green and efficient alternatives to traditional chemical synthesis for producing PABA and its derivatives. Genetically engineered microorganisms, such as strains of yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), have been developed as biocatalysts for the fermentative production of PABA from renewable carbon sources like glucose. google.comgoogle.comgoogle.com
These biotechnological routes can be extended to produce valuable analogues. For example, engineered E. coli can be used in a whole-cell cascade biocatalysis to convert p-aminobenzoate into paracetamol (acetaminophen). rsc.org This process involves enzymes like 4-aminobenzoate hydroxylase (ABH) and arylamine N-acetyltransferase (PANAT). rsc.org Using this method, 4.2 g/L of paracetamol was produced from p-aminobenzoate with a 95% conversion rate. rsc.org
Specific enzymes that transform PABA have also been isolated and characterized. A monooxygenase from the mushroom Agaricus bisporus, named 4-aminobenzoate hydroxylase, catalyzes the decarboxylative hydroxylation of 4-aminobenzoate to produce 4-hydroxyaniline (p-aminophenol). nih.gov Similarly, whole-cell biocatalysis with Streptomyces griseus can convert p-aminobenzoic acid into p-nitrobenzoic acid, a key building block for certain antibiotics. rsc.org These biocatalytic methods represent a promising and sustainable manufacturing strategy for a range of PABA analogues. google.comgoogle.com
Coordination Chemistry and Metal Complexation
Ligand Characteristics of the 4-Aminobenzoate (B8803810) Anion
The 4-aminobenzoate anion (p-aminobenzoate) is a bifunctional organic ligand, possessing both a carboxylate group and an amino group. ijstr.org These two functional groups provide multiple potential coordination sites, enabling the ligand to adopt various coordination modes. The versatility of the carboxylate group, in particular, allows it to act as a monodentate, bidentate, or bridging ligand. researchgate.net
Monodentate Coordination Modes
In its simplest coordination mode, the 4-aminobenzoate anion can act as a monodentate ligand, coordinating to a metal center through one of the oxygen atoms of the carboxylate group. This type of coordination is observed in some transition metal complexes. For instance, in a cadmium(II) complex, the 4-aminobenzoic acid (in its neutral form, HL) acts as a monodentate ligand, coordinating to the Cd(II) ion solely through the nitrogen atom of the amino group. researchgate.net In another example involving sodium 2-amino-3,5-dichlorobenzoate, coordination occurs through a monodentate carboxylate group. tandfonline.com
Bidentate and Bridging Coordination Geometries
The carboxylate group of the 4-aminobenzoate anion can also coordinate to a single metal center in a bidentate fashion, forming a chelate ring. researchgate.net More commonly, it acts as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways. A bidentate bridging mode, where the carboxylate group links two metal atoms, is a frequent structural motif. researchgate.netwikipedia.org
For example, in a dinuclear thulium(III) complex, the carboxylate groups of the 4-aminobenzoate ligands exhibit both chelate and bidentate-bridging coordination modes. iucr.org Similarly, in a barium(II) complex with 4-nitrobenzoate, one of the ligands is bonded in a bidentate manner, while another acts as a bridging bidentate ligand, linking the barium centers into a one-dimensional chain. ias.ac.in The coordination of 4-aminobenzoate to calcium in [Ca(4-aba)2(H2O)2] also involves a bidentate mode, with one of the oxygen atoms bridging to an adjacent calcium ion. niscpr.res.in
Tridentate Coordination Architectures
The 4-aminobenzoate ligand can utilize both its carboxylate and amino groups to coordinate to one or more metal centers, leading to tridentate coordination. In a cadmium(II) complex, the 4-aminobenzoate ligand (L-) acts as a tridentate ligand, bridging six-coordinate Cd(II) centers to form chains. researchgate.net Similarly, in a sodium 4-amino-2-hydroxybenzoate (B10774363) dihydrate complex, the 4-amino-2-hydroxybenzoate moiety is described as tridentate, joining sodium ion pairs to form a polymeric chain. tandfonline.comresearchgate.net In this structure, the sodium atom is bonded to a carboxylate oxygen, a phenolic oxygen, and the amino group of three different 4-aminosalicylate ions. tandfonline.com
Synthesis and Structural Elucidation of Metal Complexes
The diverse coordinating capabilities of the 4-aminobenzoate anion have led to the synthesis and characterization of a wide range of metal complexes. The methods of synthesis are generally straightforward, often involving the reaction of a metal salt with 4-aminobenzoic acid or its sodium salt in a suitable solvent.
Alkali Metal Complexes (e.g., Sodium, Potassium)
Complexes of 4-aminobenzoate with alkali metals have been synthesized and structurally characterized. For instance, the crystal structure of sodium 4-amino-2-hydroxybenzoate dihydrate reveals a polymeric chain structure where sodium ion pairs are bridged by tridentate 4-amino-2-hydroxybenzoate ligands and water molecules. tandfonline.comresearchgate.net The sodium centers in this complex exhibit a distorted octahedral coordination environment, being bonded to five oxygen atoms and one nitrogen atom. researchgate.net In another example, the reaction of 3,4-diaminobenzoic acid with a sodium salt results in coordination through a bidentate bridging carboxylate group. tandfonline.com
A potassium 2-aminobenzoate (B8764639) monohydrate complex has also been reported, featuring octacoordinated potassium atoms bonded to three water molecules and five carboxylate oxygen atoms. In this structure, the 2-aminobenzoate ligand acts in a pentadentate fashion. researchgate.net
Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Cd(II), Titanium, Vanadium, Zinc)
A vast number of transition metal complexes with 4-aminobenzoate have been reported, showcasing a rich variety of structures and coordination geometries.
Cobalt(II), Nickel(II), and Copper(II) Complexes: Complexes of Co(II), Ni(II), and Cu(II) with ligands derived from 4-aminobenzoate have been synthesized and characterized. jmchemsci.comresearchgate.net For example, tetraaquabis(4-aminobenzoato)cobalt(II) is an octahedral complex that can be dehydrated to form a tetrahedral anhydrous complex. niscpr.res.in The synthesis of this complex involves the reaction of freshly prepared cobaltous carbonate with 4-aminobenzoic acid in water. niscpr.res.in Mixed ligand complexes of Co(II), Ni(II), and Cu(II) containing 4-aminobenzoic acid and riboflavin (B1680620) have also been prepared, with coordination occurring through the carboxylate oxygen atoms of the 4-aminobenzoic acid. internationaljournalcorner.com
Cadmium(II) Complexes: Several cadmium(II) complexes with 4-aminobenzoate have been synthesized and their crystal structures determined. nih.goviucr.orgiucr.org In one such complex, {[Cd(C7H6NO2)2(H2O)]·H2O}n, the cadmium(II) ion is coordinated to two 4-aminobenzoate ligands and a water molecule, forming a one-dimensional chain structure. nih.gov Another study reports five different Cd(II) complexes with 4-aminobenzoic acid, where the ligand exhibits monodentate, bidentate, and tridentate coordination modes depending on the other ligands present in the coordination sphere. researchgate.net
Titanium Complexes: Oxo-titanium(IV) complexes stabilized by 4-aminobenzoate ligands have been synthesized and studied for their photocatalytic activity. nih.govmdpi.comdntb.gov.uamdpi.com These complexes are typically synthesized by reacting a titanium alkoxide with 4-aminobenzoic acid. nih.gov For example, tetranuclear Ti(IV) oxo-complexes of the type [Ti4O2(OiBu)10(O2C-4-PhNH2)2] have been isolated. nih.gov A tris(4-aminobenzoato-κO)(propan-2-olato)titanium complex has also been reported, featuring a tetrahedral titanium(IV) center.
Vanadium Complexes: Oxidovanadium(IV) and -(V) complexes containing 4-aminobenzoic acid as a ligand have been synthesized and characterized. rsc.orgrsc.org The synthesis of [VO(C7H6NO2)2H2O] and [VO(O2)(C7H6NO2)(H2O)]·H2O has been reported, and their structures have been supported by experimental data and theoretical calculations. rsc.orgconicet.gov.ar
Zinc(II) Complexes: A variety of zinc(II) 4-aminobenzoate complexes have been synthesized and characterized. researchgate.net New complexes with the general formula [Zn(4-NH2benz)2L2]·nH2O, where L is another neutral ligand, have been prepared. researchgate.net The crystal structure of polymeric [Zn(4-NH2benz)2] shows a distorted trigonal bipyramidal coordination environment around the zinc(II) atom. researchgate.net Another zinc complex with p-aminobenzoate, [Zn(p-H2NC6H4COO)2(H2O)4]n·1.5nH2O, has been synthesized by reacting the sodium salt of p-aminobenzoic acid with zinc sulfate (B86663). asianpubs.org
Lanthanide Coordination Polymers and Their Luminescent Properties
Lanthanide coordination polymers constructed from 4-aminobenzoate and its derivatives have garnered significant interest due to their unique luminescent properties, which stem from the "antenna effect". researchgate.net In this process, the organic ligand absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits light through its characteristic f-f transitions. nih.gov The effectiveness of this energy transfer and the resulting luminescence are highly dependent on the structure of the polymer and the specific lanthanide ion involved. nih.gov
Furthermore, mixed-lanthanide systems have been explored to study energy transfer between different metal ions within the same coordination framework. acs.org In a mixed Tb³⁺/Eu³⁺ complex, efficient energy transfer from Tb³⁺ to Europium (Eu³⁺) was observed, with an energy transfer efficiency (η) of 86%. acs.org Similarly, homodinuclear lanthanide complexes with 4-(dibenzylamino)benzoic acid have shown that the Tb³⁺ complex exhibits a high quantum yield of 82% for green luminescence, while the corresponding Eu³⁺ complex shows poor luminescence efficiency. researchgate.netacs.org The luminescent properties are not only composition-dependent but are also heavily influenced by the crystal structure and intermolecular packing, which affect the energy transfer pathways. nih.gov
| Complex | Lanthanide Ion | Key Luminescent Feature | Quantum Yield (Φ) | Energy Transfer Efficiency (η) | Reference |
|---|---|---|---|---|---|
| {[Tb(L)₃(H₂O)]·(H₂O)}n (L = 4-(dipyridin-2-yl)aminobenzoate) | Tb³⁺ | Green Emission | 64% | N/A | acs.org |
| [Tb₂(L)₆(H₂O)₄] (L = 4-(dibenzylamino)benzoate) | Tb³⁺ | High Green Luminescence | 82% | N/A | researchgate.netacs.org |
| [Eu₂(L)₆(H₂O)₄] (L = 4-(dibenzylamino)benzoate) | Eu³⁺ | Poor Luminescence | Not Reported | N/A | researchgate.netacs.org |
| Mixed Tb³⁺/Eu³⁺ Polymer (L = 4-(dipyridin-2-yl)aminobenzoate) | Tb³⁺ to Eu³⁺ | Efficient Energy Transfer | Not Reported | 86% | acs.org |
Chelate Effect and Coordination Polyhedra in Complexes
The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand (one that binds to a metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org This increased stability is primarily an entropy-driven phenomenon. The replacement of multiple monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a favorable positive entropy change (ΔS°). libretexts.orglibretexts.org
In complexes of 4-aminobenzoate, the carboxylate group can act as a bidentate chelating ligand, forming a stable ring structure with the metal ion. iucr.orgnih.gov It can also act as a bridging ligand, connecting two metal centers. This versatility in coordination modes leads to a variety of complex structures and coordination polyhedra.
For example, in the dinuclear thulium complex, [Tm₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O, the 4-aminobenzoate ligands exhibit both chelating and bridging coordination. iucr.orgdoaj.org The resulting coordination environment around each thulium (Tm³⁺) ion is a TmO₈ polyhedron. iucr.org Similarly, in an erbium(III) complex, [Er₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O, the Er³⁺ ion is also situated in an irregular ErO₈ coordination polyhedron, formed by carboxylate oxygen donors from chelating and bridging 4-aminobenzoate anions, as well as water molecules. nih.gov
The specific geometry of the coordination polyhedron can vary. In a dinuclear terbium complex with a 4-(dibenzylamino)benzoate ligand, the eight-coordinate Tb³⁺ atom adopts a distorted square-antiprismatic geometry. researchgate.netacs.org In contrast, the analogous europium complex features a nine-coordinate Eu³⁺ ion in a distorted tricapped-trigonal prism geometry. researchgate.netacs.org This structural difference highlights how the specific metal ion can influence the final coordination geometry even with the same ligand.
| Complex | Metal Ion | Coordination Number | Coordination Polyhedron | Ligand Coordination Modes | Reference |
|---|---|---|---|---|---|
| [Tm₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O | Tm³⁺ | 8 | TmO₈ | Chelating, Bridging | iucr.orgdoaj.org |
| [Er₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O | Er³⁺ | 8 | Irregular ErO₈ | Chelating, Bridging | nih.gov |
| [Tb₂(L)₆(H₂O)₄] (L = 4-(dibenzylamino)benzoate) | Tb³⁺ | 8 | Distorted square-antiprism | Chelating, Bridging | researchgate.netacs.org |
| [Eu₂(L)₆(H₂O)₄] (L = 4-(dibenzylamino)benzoate) | Eu³⁺ | 9 | Distorted tricapped-trigonal prism | Chelating, Bridging | researchgate.netacs.org |
Influence of Metal Ions on Ligand Electronic and Vibrational Structures
The coordination of a metal ion to the 4-aminobenzoate ligand significantly influences the ligand's electronic and vibrational properties. These changes can be readily observed using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net
The most notable changes occur in the vibrational modes of the carboxylate group. In the FT-IR spectrum of the free 4-aminobenzoic acid ligand, the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxyl group appear at specific wavenumbers. iucr.org Upon coordination to a metal ion like Tm³⁺, these bands shift. For the thulium complex, the bands shifted from approximately 1715 cm⁻¹ and 1435 cm⁻¹ in the free ligand to 1635 cm⁻¹ and 1436 cm⁻¹, respectively. iucr.org The magnitude of the difference (Δν) between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) provides insight into the coordination mode of the carboxylate group. A Δν value of 199 cm⁻¹ for the thulium complex indicates that the carboxyl groups are coordinated through both chelate and bidentate-bridging modes. iucr.org
Studies on alkali metal salts of 4-aminobenzoic acid also show characteristic shifts in the vibrational bands. researchgate.net The interaction with the metal cation alters the electronic charge density around the atoms of the ligand. researchgate.net Computational studies have further elucidated this effect, showing that bonding a metal ion to the carboxylic acid group causes a significant distortion in the C-O bond lengths and can influence the electronic structure of the entire molecule, including the phenyl ring and the amino group. scielo.brscielo.br This modulation of the electronic structure is fundamental to the function of the ligand in sensitizing lanthanide luminescence. scielo.br
| Vibrational Mode | Free Ligand (4-Aminobenzoic Acid) | Thulium(III) Complex | Shift upon Coordination | Reference |
|---|---|---|---|---|
| Carboxyl Asymmetric Stretch (ν_as) | ~1715 | 1635 | Shift to lower frequency | iucr.org |
| Carboxyl Symmetric Stretch (ν_s) | ~1435 | 1436 | Minimal shift | iucr.org |
| Frequency Separation (Δν = ν_as - ν_s) | ~280 | 199 | Decrease indicates chelate/bridging coordination | iucr.org |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides profound insight into the molecular structure of sodium 4-aminobenzoate (B8803810) by probing the vibrational modes of its constituent chemical bonds. The spectra are distinct from the free acid (4-aminobenzoic acid) primarily due to the deprotonation of the carboxylic acid group to form a carboxylate anion (-COO⁻).
In the FT-IR spectrum of sodium 4-aminobenzoate, the characteristic strong absorption bands of the carboxylate group are prominent. The asymmetric stretching vibration (νₐₛ(COO⁻)) appears around 1600-1550 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is observed near 1400-1380 cm⁻¹. mdpi.com For instance, in one analysis, these bands were found at 1599 cm⁻¹ and 1381 cm⁻¹, respectively. mdpi.com The presence of these two bands, and the absence of the broad O-H stretch and C=O stretch (around 1700 cm⁻¹) typical of a carboxylic acid, confirms the formation of the sodium salt. mdpi.com
The amino group (-NH₂) also presents characteristic vibrations. The asymmetric and symmetric N-H stretching bands are typically found in the region of 3500-3200 cm⁻¹. aip.orgresearchgate.net In a study of p-aminobenzoate salts, N-H stretching vibrations were identified at 3425 cm⁻¹ and 3341 cm⁻¹. mdpi.com Aromatic C-H stretching modes are generally observed above 3000 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. The FT-Raman spectrum of 4-aminobenzoic acid shows aromatic C-H stretching modes between 3085 and 3065 cm⁻¹. researchgate.net The spectra of sodium aminobenzoates feature bands for the -NH₂ stretching vibrations in the 3500-3100 cm⁻¹ range. researchgate.net The distinct vibrational modes observed in both FT-IR and Raman spectroscopy are crucial for confirming the molecular structure of the salt.
Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Species
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Group | Source |
| Asymmetric N-H Stretch | 3425 | p-Aminobenzoate Salt | mdpi.com |
| Symmetric N-H Stretch | 3341 | p-Aminobenzoate Salt | mdpi.com |
| Asymmetric COO⁻ Stretch | 1599 | p-Aminobenzoate Salt | mdpi.com |
| Symmetric COO⁻ Stretch | 1381 | p-Aminobenzoate Salt | mdpi.com |
| C=O Stretch (Acid) | ~1671-1689 | 4-Aminobenzoic Acid | mdpi.commdpi.com |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is dominated by π→π* transitions within the conjugated system of the benzene (B151609) ring, which includes the amino group and the carboxylate group.
The UV-Vis spectrum of sodium p-aminobenzoate in solution shows absorption bands at approximately 229 nm and 294 nm. aip.org Another source reports a maximum absorption (λₘₐₓ) at 284 nm. caymanchem.com These absorptions are due to electronic transitions involving the chromophoric groups, namely the benzene ring with its π-electron system, and the functional groups with non-bonding electron pairs (the amino group and the carboxylate group). aip.org The delocalization of electrons across the para-substituted amino and carboxyl groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for absorption in the UV range. wikipedia.org These transitions are typically assigned as π→π* and n→π* transitions. libretexts.org The exact position of the absorption maximum can be influenced by the solvent and the pH of the solution. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular weight of this compound (C₇H₆NNaO₂) is 159.1 g/mol . caymanchem.com In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the compound is often observed as a sodium-adducted ion. For instance, derivatives of 4-aminobenzoic acid have been shown to produce strong signals for [M+Na]⁺ ions. nih.gov
Under harder ionization conditions like electron ionization (EI), the molecule undergoes fragmentation. The mass spectrum of the free acid, 4-aminobenzoic acid (m/z 137), shows a prominent molecular ion peak. nih.gov Key fragmentation pathways for related aromatic acids include the loss of a hydroxyl radical (·OH) to form an acylium ion ([C₆H₅CO]⁺, m/z 105) or the loss of a water molecule. docbrown.info For 4-aminobenzoic acid, characteristic fragments include the molecular ion at m/z 137 and a major fragment at m/z 120, resulting from the loss of the hydroxyl group. nih.gov Analysis of these fragments helps confirm the core structure of the molecule.
X-ray Diffraction Methods for Solid-State Structural Determination
X-ray diffraction (XRD) is a cornerstone technique for the elucidation of the solid-state structure of crystalline materials like this compound. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in a crystal lattice, detailed information about the atomic arrangement, crystal system, and phase purity can be obtained.
For instance, co-crystals of 4-aminobenzoic acid have been successfully characterized using SCXRD. mdpi.com In one such study, a co-crystal of chlordiazepoxide with p-aminobenzoic acid was found to crystallize in the monoclinic P21/n space group, with one molecule of each component in the asymmetric unit. mdpi.com Another investigation into a 1:1 salt of 4-aminobenzoic acid with pyrazinoic acid determined that it also crystallizes in a monoclinic system (space group Pc), with the crystal structure solved at both 150 K and 293 K. researchgate.net These studies demonstrate that the 4-aminobenzoate moiety readily forms ordered crystalline structures characterized by hydrogen bonding and other intermolecular interactions. mdpi.comresearchgate.net A study on the molecular structure of 4-aminobenzoic acid salts with alkali metals, including sodium, confirms that these compounds have been structurally characterized, underpinning their analysis via diffraction methods. medchemexpress.com
The general procedure for SCXRD involves growing a suitable single crystal, often through slow evaporation of a solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles are determined. mdpi.com
Table 1: Example Crystallographic Data for a 4-Aminobenzoic Acid (PABA) Salt Data from a 1:1 salt of PABA with Pyrazinoic Acid researchgate.net
| Parameter | Value (at 150 K) | Value (at 293 K) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pc | Pc |
| Asymmetric Unit | 1 molecule PABA, 1 molecule Pyrazinoic Acid | 1 molecule PABA, 1 molecule Pyrazinoic Acid |
| Interactions | N—H⋯O hydrogen bonds, π–π stacking | N—H⋯O hydrogen bonds, π–π stacking |
| Centroid-to-centroid | 3.7377 (13) Å | 3.8034 (13) Å |
Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phase of a bulk sample and assessing its purity. Unlike SCXRD, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern that is a fingerprint of the material's crystal structure.
The PXRD pattern of a synthesized compound is typically compared with patterns from reference materials or calculated patterns from single-crystal data. mdpi.comresearchgate.net The creation of a new crystalline phase, such as a salt or co-crystal, is confirmed when the PXRD pattern of the product is distinct from the patterns of the starting materials. mdpi.comresearchgate.net For example, the formation of co-crystals of chlordiazepoxide with p-aminobenzoic acid was verified by comparing the unique diffraction peaks of the product to the physical mixture of the reactants. mdpi.com New, intensive diffraction peaks indicated the formation of a new crystalline structure. mdpi.com
PXRD is also instrumental in studying phase transformations. For instance, the transformation of sodium dehydroacetate dihydrate into the monohydrate form was monitored by observing the changes in the PXRD patterns over time, where the characteristic peaks of the dihydrate decreased in intensity while those of the monohydrate emerged and grew. mdpi.com Similarly, this technique is used to characterize nanolayered structures and nanocomposites containing aminobenzoate derivatives. researchgate.netekb.eg
Table 2: Representative PXRD Application
| Application | Description | Source(s) |
| New Phase Confirmation | The diffraction pattern of a co-crystal of lorazepam and nicotinamide (B372718) showed new peaks at 2θ values of 9.98°, 13.63°, and 14.07°, among others, which were absent in the patterns of the individual components, confirming the creation of a new crystalline phase. | mdpi.com |
| Phase Transformation Monitoring | Changes in the PXRD patterns of sodium dehydroacetate hydrates exposed to controlled humidity showed a gradual disappearance of dihydrate peaks and the appearance of monohydrate peaks, allowing for the study of the transformation kinetics. | mdpi.com |
| Purity and Crystalline Nature Assessment | The PXRD pattern of a Schiff base derived from 4-aminobenzoic acid was compared to its reactants to confirm the formation of a new crystalline product. researchgate.net The technique is also used to confirm the crystalline nature of synthesized metal-organic complexes. | researchgate.netscience.gov |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound and for separating it from related impurities or isomers. The method's sensitivity and specificity make it ideal for quality control in chemical manufacturing.
Commercial suppliers of this compound specify purity levels as determined by HPLC, with typical values being greater than 98.0% or 97.5%. tcichemicals.comthermofisher.com This indicates that HPLC is the standard method for assaying the final product.
The separation of aminobenzoic acid isomers, which have very similar properties, can be challenging but has been successfully achieved using specialized HPLC columns. sielc.com For instance, 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid were baseline-separated on a Primesep 100 reversed-phase/cation-exchange column. sielc.com Another approach for separating highly polar compounds like this compound involves using a SHARC 1 column, which operates based on hydrogen-bonding separation mechanisms under anhydrous conditions. sielc.com
Furthermore, ion-pair HPLC methods have been developed for the specific determination of p-aminobenzoic acid as an impurity in pharmaceutical compounds like procaine (B135) and procainamide (B1213733) hydrochlorides. nih.gov These methods utilize a reversed-phase C-18 column with a mobile phase containing an ion-pair reagent such as sodium lauryl sulphate to achieve separation. nih.gov
Table 3: Purity of Commercial this compound by HPLC
| Supplier | Purity Specification (by HPLC) | Source |
| TCI America | >98.0% (T) | tcichemicals.com |
| Thermo Fisher Scientific | ≥97.5% | thermofisher.com |
Thermal Analysis: Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) for Decomposition Studies
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Evolved Gas Analysis (EGA) identifies the gaseous products released during decomposition.
TGA is performed by heating a small sample on a highly sensitive balance under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. mdpi.com The resulting TGA curve plots mass loss against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition. mdpi.com
Studies on related compounds provide a model for the expected thermal behavior. For a composite containing a this compound derivative (SCAB), TGA revealed a multi-stage decomposition process. mdpi.com An initial slight mass loss below 200°C was attributed to bound water, with significant decomposition beginning at 272°C. mdpi.com The major decomposition events occurred at peak temperatures of 342°C and 403°C. mdpi.com TGA studies on other p-aminobenzoate salts also show decomposition beginning at temperatures ranging from 90°C to over 124°C, depending on the cation. mdpi.com
EGA, often performed by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer (TGA-MS, TGA-FTIR), provides real-time identification of the volatile decomposition products. tandfonline.comresearchgate.net This powerful combination allows for a detailed understanding of the decomposition pathway. For related metal complexes of aminobenzoic acids, EGA has identified evolved gases such as H₂O, CO₂, and fragments from the organic ligand under both pyrolysis (nitrogen) and oxidative (air) conditions. researchgate.net This analytical approach is essential for predicting the behavior of the material at elevated temperatures. frontier-lab.com
Table 4: Example TGA Data for a this compound Derivative (SCAB) mdpi.com
| Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp (°C) (from DTG) | Interpretation |
| 100–200 | Slight | - | Removal of bound water |
| Phase I (starts ~272) | ~30 | 342 | Initial decomposition of the organic moiety |
| Phase II | ~39 | 403 | Major decomposition stage |
Potentiometric Studies for Protolytic Equilibrium Constants
Potentiometric titration is a standard method used to determine the protolytic equilibrium constants (pKa values) of ionizable compounds. For this compound, the relevant equilibria involve its parent acid, 4-aminobenzoic acid, which is an amphoteric molecule possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂).
The pKa value quantifies the strength of an acid in solution. The pKa of the carboxylic acid group (pKa₁) indicates its tendency to donate a proton, while the pKa of the protonated amino group (-NH₃⁺) (pKa₂) indicates the tendency of the conjugate acid to lose a proton. Potentiometric studies, which involve monitoring the pH of a solution as a titrant is added, can be used to determine these values experimentally. Such studies have been performed on substituted anthranilic (aminobenzoic) acids to investigate their acidities. umanitoba.ca
The pKa is a fundamental physicochemical parameter that influences a molecule's solubility, lipophilicity, and biological interactions. research-solution.com While direct experimental results from potentiometric titrations for this compound were not in the initial search results, reliable predicted values are available.
Table 5: Predicted Protolytic Equilibrium Constants for 4-Aminobenzoic Acid drugbank.com
| Parameter | Predicted Value | Description |
| pKa (Strongest Acidic) | 4.77 | Corresponds to the dissociation of the carboxylic acid group (-COOH). |
| pKa (Strongest Basic) | 2.69 | Corresponds to the protonation equilibrium of the amino group (-NH₂). |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to model the properties of Sodium 4-aminobenzoate (B8803810). Methods such as B3LYP and Hartree-Fock (HF) with various basis sets like 6-311++G** are utilized to predict the molecule's behavior. researchgate.netresearchgate.net These calculations are fundamental to understanding the influence of the sodium ion on the electronic system of the 4-aminobenzoate anion. researchgate.net
Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For the alkali metal salts of 4-aminobenzoic acid, including the sodium salt, optimized geometrical structures have been calculated using HF, B3PW91, and B3LYP methods with the 6-311++G** basis set. researchgate.netresearchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The formation of the sodium salt from 4-aminobenzoic acid leads to significant changes in the geometry of the carboxylic group. The C=O double bond and C-O single bond of the acid are replaced by two equivalent C-O bonds in the carboxylate anion (COO⁻) of the salt, which interacts with the Na⁺ ion. Theoretical calculations for related compounds show that optimized bond lengths and angles from DFT methods generally show good agreement with experimental X-ray diffraction data. researchgate.net The interaction between the sodium cation and the carboxylate group is a key feature of the molecule's conformation.
Below is a table of selected calculated geometrical parameters for the 4-aminobenzoate anion, based on studies of its parent acid and related salts.
Table 1: Selected Calculated Geometrical Parameters for the 4-Aminobenzoate Anion Note: Data is based on calculations for 4-aminobenzoic acid and its alkali metal salts. Specific values can vary slightly based on the computational method and basis set used.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.41 Å |
| C-N | Bond length between ring carbon and amino nitrogen | ~1.38 Å |
| C-C (carboxyl) | Bond length between ring carbon and carboxyl carbon | ~1.48 Å |
| C-O (carboxylate) | Bond lengths within the carboxylate group | ~1.26 Å |
| C-C-C (ring) | Aromatic ring bond angles | ~118 - 121° |
| O-C-O (carboxylate) | Bond angle of the carboxylate group | ~125° |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is a key experimental technique for identifying functional groups and characterizing molecular structure. DFT calculations are used to compute the theoretical vibrational frequencies, which, when compared with experimental spectra, allow for a comprehensive assignment of the observed vibrational bands. researchgate.netindexcopernicus.com
For the alkali metal salts of 4-aminobenzoic acid, theoretical wavenumbers and intensities have been calculated. researchgate.net The formation of the sodium salt introduces characteristic changes in the vibrational spectrum compared to the free acid. Notably, the bands associated with the carboxylic acid group (-COOH) are replaced by those of the carboxylate group (COO⁻). The strong C=O stretching vibration (around 1686 cm⁻¹) and the OH stretching modes of the acid disappear. researchgate.net In their place, two new characteristic bands appear for the carboxylate anion: the asymmetric stretching vibration (ν_as(COO⁻)) and the symmetric stretching vibration (ν_s(COO⁻)). researchgate.net The positions of these bands are sensitive to the interacting metal ion. researchgate.net
The table below presents key vibrational frequencies for Sodium 4-aminobenzoate.
Table 2: Key Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are in cm⁻¹. Data from experimental spectra and DFT calculations.
| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν_as(NH₂) | Asymmetric stretching of the amino group | ~3421 |
| ν_s(NH₂) | Symmetric stretching of the amino group | ~3330 |
| ν_as(COO⁻) | Asymmetric stretching of the carboxylate group | ~1555-1599 |
| ν_s(COO⁻) | Symmetric stretching of the carboxylate group | ~1380-1418 |
| δ(NH₂) | Scissoring (bending) of the amino group | ~1630 |
| ν(C-N) | Stretching of the carbon-nitrogen bond | ~1290 |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity and a greater possibility of intramolecular charge transfer. nih.gov
In derivatives of 4-aminobenzoic acid, the HOMO is typically localized on the aminobenzoate moiety, which includes the electron-donating amino group and the aromatic ring. dntb.gov.ua The LUMO's character can vary depending on the molecular structure. For the 4-aminobenzoate anion, the HOMO is expected to have significant contributions from the lone pair electrons of the amino group and the π-system of the benzene (B151609) ring, while the LUMO would be distributed over the aromatic ring and the carboxylate group. The presence of the Na⁺ cation is primarily an electrostatic interaction and has a lesser effect on the orbital shapes compared to covalent modifications, but it does influence the orbital energies. researchgate.net
Table 3: Frontier Molecular Orbital (FMO) Properties Note: This table describes the general characteristics and significance of FMO analysis.
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better donor. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. dergipark.org.trsemanticscholar.org This analysis provides insight into the distribution of electrons and the electrostatic nature of different parts of the molecule. The charge distribution is fundamental to understanding intermolecular interactions and the molecule's dipole moment. researchgate.net
In this compound, the analysis would confirm the ionic nature of the bond between the sodium and the carboxylate group. A large positive charge would be calculated for the sodium atom (approaching +1), while the oxygen atoms of the carboxylate group would carry significant negative charges. researchgate.net The amino group, being an electron-donating group, influences the charge distribution on the aromatic ring, increasing electron density at the ortho and para positions relative to the carboxylate group. The nitrogen atom itself would carry a negative charge, while the hydrogen atoms bonded to it would be positive. dergipark.org.tr
Table 4: Expected Mulliken Atomic Charges for this compound Note: These are qualitative predictions based on the chemical structure and results for similar compounds.
| Atom/Group | Expected Charge | Reason |
|---|---|---|
| Sodium (Na) | Highly Positive (~+1) | Ionic nature, loss of an electron. |
| Carboxylate Oxygens (O) | Highly Negative | High electronegativity and formal negative charge of the anion. |
| Carboxylate Carbon (C) | Positive | Bonded to two highly electronegative oxygen atoms. |
| Amino Nitrogen (N) | Negative | High electronegativity, partially offset by electron donation to the ring. |
| Aromatic Carbons (C) | Variable (Slightly Negative or Positive) | Charge is delocalized across the π-system, influenced by both substituents. |
| Hydrogen (H) | Positive | Bonded to more electronegative atoms (C, N). |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govrsc.org It is a valuable tool for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. rsc.org
For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylate group, reflecting their high electron density and role as a hydrogen bond acceptor site. dntb.gov.uaresearchgate.net The region around the amino group would also exhibit negative potential due to the nitrogen's lone pair. Conversely, the hydrogen atoms of the amino group and the sodium ion would be associated with regions of positive electrostatic potential, indicating their susceptibility to interaction with nucleophiles or negative centers of other molecules. dntb.gov.ua
DFT calculations can be used to predict the thermodynamic properties of a molecule by combining the electronic energy with the results of vibrational frequency analysis. researchgate.net Standard statistical thermodynamics principles are applied to calculate properties such as zero-point vibrational energy (ZPVE), thermal energy, heat capacity at constant volume (Cv), entropy (S), and Gibbs free energy (G). researchgate.net
Table 5: Thermodynamic Properties from Computational Studies Note: This table outlines the types of thermodynamic data that can be obtained from DFT calculations.
| Thermodynamic Property | Description |
|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy a molecule has at 0 Kelvin. |
| Enthalpy (H) | The total heat content of the system. |
| Constant Volume Heat Capacity (Cv) | The heat required to raise the temperature of the substance by one degree at a constant volume. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
| Gibbs Free Energy (G) | A measure of the thermodynamic potential that can be used to determine the spontaneity of a process. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In the context of the 4-aminobenzoate anion, NBO analysis reveals significant intramolecular charge transfer (ICT) and delocalization of electron density, which are crucial for its chemical stability and properties. nih.govresearchgate.net The primary interactions involve the lone pair electrons on the amino group's nitrogen atom and the carboxylate group's oxygen atoms acting as donors, and the antibonding orbitals (π*) of the benzene ring acting as acceptors.
Key intramolecular interactions identified in studies of 4-aminobenzoic acid and related structures include:
LP(N) → π(C-C):* The lone pair (LP) on the nitrogen atom of the amino group delocalizes into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a classic example of resonance, contributing significantly to the electronic stability of the molecule.
LP(O) → π(C-C):* The lone pair electrons on the oxygen atoms of the carboxylate group also participate in delocalization into the ring's π* system, further enhancing stability.
π → π transitions:* Delocalization also occurs between the π orbitals of the phenyl ring itself, characteristic of aromatic systems. nih.gov
These hyperconjugative interactions lead to a redistribution of electron density across the molecule, influencing its reactivity and spectroscopic characteristics. researchgate.net The stabilization energies calculated for these interactions quantify their contribution to the molecule's stability.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Representative Values |
| LP (N) | π* (C-C) of Phenyl Ring | n → π | High |
| LP (O) of Carboxylate | π (C-C) of Phenyl Ring | n → π | Moderate to High |
| π (C-C) of Phenyl Ring | π (C-C) of Phenyl Ring | π → π | Significant |
| LP (O) of Carboxylate | σ (C-C) | n → σ* | Low to Moderate |
Note: The stabilization energy values are qualitative representations based on typical findings for similar aromatic structures in the literature, as direct E(2) values for this compound were not available in the searched literature. The strength of these interactions confirms the significant electronic delocalization within the 4-aminobenzoate anion. nih.govnih.gov
Computational Simulation of Chemical Reaction Pathways and Mechanisms
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions, identifying intermediate structures, and determining the energetics of reaction pathways. For this compound and its parent compound, 4-aminobenzoic acid (PABA), computational studies have explored various reactions, including oxidation and diazotization.
Oxidation Pathways: A study on the degradation of a related compound, ethyl 4-aminobenzoate (Et-PABA), using a UV-activated persulfate (UV/PDS) process, provides insight into potential oxidation pathways. mdpi.com The reaction is driven by highly reactive radicals, primarily the sulfate (B86663) radical (SO₄●⁻) and the hydroxyl radical (●OH). Computational analysis helps propose the sequence of steps in the degradation of the molecule. The proposed pathways for the PABA structure generally involve:
Radical Attack: The reaction initiates with an attack by SO₄●⁻ or ●OH radicals on the aromatic ring or the amino group.
Hydroxylation: Addition of hydroxyl groups to the benzene ring is a common subsequent step, leading to hydroxylated intermediates.
Ring Opening: Under sustained oxidative attack, the aromatic ring can be cleaved, ultimately leading to the formation of smaller aliphatic acids and mineralization to CO₂, H₂O, and inorganic ions. mdpi.com
Diazotization and Coupling Reactions: The amino group of 4-aminobenzoic acid is readily transformed into a diazonium salt, a versatile intermediate in organic synthesis. This reaction pathway is well-established and can be modeled computationally. rjptonline.org
Diazotization: PABA reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The simulation of this step would involve modeling the protonation of nitrous acid, the formation of the nitrosating agent, and its subsequent attack on the primary amino group. rjptonline.org
Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich coupling agent (like an activated aromatic compound) to form an azo compound. A spectrophotometric method for determining PABA relies on its diazotization and subsequent coupling with 1-naphthylamine-7-sulphonic acid to form a colored azo dye. rjptonline.org
Computational modeling of these pathways allows for the investigation of transition states and reaction energetics, providing a detailed molecular-level understanding of the compound's reactivity.
| Reaction Type | Reactants | Key Intermediates/Species | Computational Focus |
| Oxidation | 4-Aminobenzoate, SO₄●⁻, ●OH | Hydroxylated derivatives, radical adducts | Proposing degradation pathways, identifying intermediate products mdpi.com |
| Diazotization | 4-Aminobenzoic acid, NaNO₂, HCl | Diazonium salt | Simulating reaction steps and optimizing conditions rjptonline.org |
| Azo Coupling | Diazotized-PABA, Coupling Agent | Azo dye | Predicting product structure and properties rjptonline.org |
| Organometallic Synthesis | 4-Aminobenzoic acid, Organotin compounds | Diphenyltin(IV) di-4-aminobenzoate | Studying chemical reactivity and reaction kinetics researchgate.net |
Biological and Biochemical Research Paradigms Fundamental Mechanisms
Role in Folate Biosynthesis Pathways in Prokaryotic and Eukaryotic Microorganisms
Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), plays a pivotal role as a fundamental building block in the intricate biochemical pathways responsible for folate (vitamin B9) synthesis in a wide array of prokaryotic and eukaryotic microorganisms. mdpi.comnih.gov PABA is an essential precursor that many bacteria, yeasts, and plants utilize to produce folic acid. mdpi.comnih.gov This biosynthetic pathway is crucial for the survival and proliferation of these organisms, as folates are vital coenzymes in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
The synthesis of PABA itself is a multi-step enzymatic process that begins with chorismate, a key intermediate in the shikimate pathway. Through the action of enzymes such as 4-amino-4-deoxychorismate synthase, chorismate is converted to 4-amino-4-deoxychorismate, which is then transformed into PABA. mdpi.com This newly synthesized PABA is subsequently incorporated into the folate structure by the enzyme dihydropteroate synthase.
A critical distinction exists between microorganisms and mammals in this metabolic pathway. Humans and other mammals are incapable of synthesizing their own folate and must therefore obtain it from their diet, making it an essential vitamin. mdpi.com This metabolic dependency in humans, contrasted with the necessity of the folate synthesis pathway in many pathogenic microorganisms, establishes this pathway as a prime target for the development of antimicrobial agents.
Mechanistic Studies of Antimicrobial Action via Folate Synthesis Inhibition
The essential role of PABA in the microbial folate synthesis pathway is the foundation for the antimicrobial mechanism of a class of drugs known as sulfonamides. These synthetic compounds are structural analogs of PABA, meaning they possess a similar molecular shape and chemical properties. mdpi.com This structural mimicry allows sulfonamides to act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.
By binding to the active site of dihydropteroate synthase, sulfonamides effectively block the binding of the natural substrate, PABA. mdpi.com This competitive inhibition halts the production of dihydropteroic acid, a crucial intermediate in the synthesis of folic acid. The resulting depletion of folate coenzymes disrupts the synthesis of nucleic acids and essential amino acids, ultimately leading to the cessation of growth and replication of the microorganism. This bacteriostatic action effectively curtails the spread of the infection.
Furthermore, some derivatives of PABA, such as 4-acetamidobenzoic acid, have also been shown to interfere with the function of dihydropteroate synthase. mdpi.com This underscores the principle that even minor modifications to the PABA structure can disrupt its utilization in the folate pathway, leading to antimicrobial effects.
Enzymatic Interactions and Inhibitory Activity Investigations
Studies on Phosphatase Enzyme Modulation
Current scientific literature does not provide significant evidence to suggest that Sodium 4-aminobenzoate is a direct or potent modulator of phosphatase enzymes. While phosphatases, enzymes that remove phosphate groups from molecules, are crucial in cellular signaling and are targets for various inhibitors, research specifically linking this compound to the modulation of their activity is limited. General studies on phosphatase inhibitors often focus on compounds that mimic the transition state of the phosphate ester hydrolysis, such as vanadate and other metal oxyanions. nih.gov There is no indication from the available research that this compound functions through a similar mechanism or has a significant inhibitory or activating effect on common phosphatases like alkaline phosphatase.
Elucidation of Antioxidant Mechanisms and Radical Scavenging Properties
Para-aminobenzoic acid and its sodium salt have demonstrated notable antioxidant properties. researchgate.net Research has shown that these compounds can effectively function as radical scavengers, helping to mitigate the damaging effects of reactive oxygen species (ROS) within biological systems.
One of the documented antioxidant mechanisms involves the inhibition of lipid peroxidation. Studies have shown that derivatives of PABA can significantly block induced lipid oxidation. researchgate.net The antioxidant activity has also been observed in studies using a superoxide-generating model system based on the autoxidation of adrenaline. In these experiments, PABA and its sodium salt were found to inhibit the accumulation of adrenochrome, a product of adrenaline oxidation, and to scavenge superoxide anions. researchgate.net This suggests that this compound can participate in redox reactions within the cell, which may contribute to its observed biological effects.
Table 1: Antioxidant Activity of a p-aminobenzoic acid derivative
| Assay | Activity |
| Blocking of induced lipid oxidation | 61.6% |
Data relates to a promising PABA derivative and indicates the potential for this class of compounds to exhibit significant antioxidant effects. researchgate.net
Investigation of Anticoagulant and Fibrinolytic Activities
Beyond its role in microbial metabolism and its antioxidant properties, p-aminobenzoic acid has been shown to possess both anticoagulant and fibrinolytic activities. nih.govnih.gov This indicates a potential role in modulating blood coagulation and the breakdown of blood clots.
Mechanistic studies have revealed that PABA acts as a direct anticoagulant. nih.govresearchgate.net It exerts its effect by inhibiting key components of the coagulation cascade, including antithrombin and activated factor Xa. nih.gov The specific antithrombin activity (aIIa) and anti-activated factor Xa activity (aXa) of PABA have been quantified, demonstrating a tangible impact on these critical clotting factors.
In vivo studies in animal models have further substantiated the antithrombotic effects of PABA. nih.gov Intravenous administration has been shown to prevent the development of experimental thrombosis. The antithrombotic effect is time-dependent, with a peak of activity observed a few hours after injection. nih.govnih.gov Notably, at effective anticoagulant doses, PABA did not appear to affect the number of platelets or their aggregation in response to stimuli like ADP or adrenaline. nih.gov
Table 2: Specific Anticoagulant Activities of p-Aminobenzoic Acid
| Activity | Value (IU/mg) |
| Antithrombin (aIIa) | 7.00 +/- 0.32 |
| Anti-activated factor Xa (aXa) | 6.70 +/- 0.12 |
These values represent the specific inhibitory activity of PABA on key coagulation factors. nih.gov
Table 3: In Vivo Antithrombotic Effect of p-Aminobenzoic Acid in Rats
| Dose | Efficacy | Onset of Action | Peak Activity | Duration of Action |
| 1.5 mg/kg | Pronounced | 1.5 hours | 3 hours | Up to 5 hours |
This table summarizes the antithrombotic profile of PABA following intravenous injection in an experimental model. nih.govnih.gov
Molecular-Level Immunomodulatory Activity Studies
This compound, the sodium salt of para-aminobenzoic acid (PABA), has been investigated for its effects on the immune system at the molecular level. Studies have revealed its potential to modulate immune responses through various mechanisms, including antioxidant activity and regulation of cytokine production.
The antioxidant properties of this compound and its parent compound, p-aminobenzoic acid, have been demonstrated in model systems. These compounds have been shown to inhibit the formation of superoxide anions and the accumulation of adrenochrome, a product of adrenaline oxidation, indicating their capacity to participate in cellular redox reactions. researchgate.net This antioxidant activity is significant as oxidative stress is closely linked to inflammation and immune system activation. For instance, p-aminobenzoic acid has been shown to protect DNA from damage caused by Fenton-type reactions. researchgate.net
At the cellular level, sodium benzoate (B1203000) has been observed to alter the immune response of monocytic human cell lines. When these cells are immunologically stimulated, the presence of sodium benzoate leads to reduced secretion of interleukin-6 (IL-6) and interleukin-1β (IL-1β), while increasing the levels of tumor necrosis factor (TNF). ucl.ac.uk This modulation of cytokine production is attributed to the free radical scavenging ability of sodium benzoate, which neutralizes reactive oxygen species (ROS) generated during Toll-like receptor (TLR) activation. ucl.ac.uk
Furthermore, in the context of autoimmune models, sodium benzoate has demonstrated the capacity to influence T-cell differentiation. In splenocytes from an adjuvant-induced arthritis model, treatment with sodium benzoate resulted in a significant increase in the gene expression of regulatory T-cell (Treg) related cytokines, such as IL-10 and transforming growth factor-beta (TGF-β), along with the transcription factor Foxp3. nih.gov Conversely, it led to a decrease in the expression of Th1-related cytokines like TNF-α and interferon-gamma (IFN-γ), and the T-bet transcription factor. nih.gov This suggests a potential to shift the balance from a pro-inflammatory Th1 response towards an anti-inflammatory Treg response. While not directly on this compound, studies on high salt concentrations have shown that elevated sodium levels can prime macrophages to a specific pro-inflammatory activation state, termed M(Na). nih.govnih.gov This state is characterized by increased expression of pro-inflammatory molecules and is mediated by the activation of p38/cFos and Erk1/2/cFos pathways. nih.govnih.gov
Table 1: Effects of Sodium Benzoate on Cytokine and Transcription Factor Expression in an Adjuvant-Induced Arthritis Model
| Molecule | Effect of Sodium Benzoate Treatment | Associated T-cell Subset |
|---|---|---|
| IL-10 | Increased expression | Treg |
| TGF-β | Increased expression | Treg |
| Foxp3 | Increased expression | Treg |
| TNF-α | Decreased expression | Th1 |
| IFN-γ | Decreased expression | Th1 |
Metabolic Transformations by Specific Mammalian Enzymes (e.g., N-acetyltransferases)
The metabolism of this compound in mammals primarily proceeds through two main pathways: N-acetylation and conjugation with glycine. nih.gov These biotransformation processes, occurring predominantly in the liver, facilitate the excretion of the compound. nih.gov
The N-acetylation of the aromatic amine group of p-aminobenzoic acid is a key metabolic step catalyzed by arylamine N-acetyltransferases (NATs). nih.govwikipedia.org Specifically, the human enzyme N-acetyltransferase 1 (NAT1) shows a preference for acetylating 4-aminobenzoic acid. wikipedia.org This reaction involves the transfer of an acetyl group from acetyl-CoA to the amine group of PABA, forming N-acetyl-p-aminobenzoic acid (AcPABA). nih.govnih.gov The N-acetylation of PABA has been studied in various cell systems, including primary porcine urinary bladder epithelial cells and the human urothelial cell line 5637, confirming the role of NAT1 in this process. nih.gov The resulting metabolite, AcPABA, exhibits different transport kinetics across biological membranes, such as the placenta and the small intestine, compared to its parent compound. nih.gov
The second major metabolic pathway for p-aminobenzoic acid is conjugation with the amino acid glycine. This process results in the formation of 4-aminohippuric acid. nih.gov It is also possible for both metabolic processes to occur, leading to the synthesis of 4-acetamidohippuric acid. nih.gov Following these transformations, PABA and its metabolites are almost entirely excreted in the urine. nih.gov
Beyond these primary pathways, other enzymatic transformations have been noted in non-mammalian systems. For instance, a hydroxylase from the mushroom Agaricus bisporus can catalyze the oxidative decarboxylation of PABA to produce para-aminophenol. google.com
Table 2: Major Metabolic Pathways of p-Aminobenzoic Acid in Mammals
| Pathway | Enzyme Family | Primary Metabolite |
|---|---|---|
| N-acetylation | N-acetyltransferases (NATs), specifically NAT1 | N-acetyl-p-aminobenzoic acid (AcPABA) |
Interactions with Biological Macromolecules, excluding human therapeutic effects
This compound and its related compounds have been shown to interact with various biological macromolecules, including proteins and nucleic acids. These interactions are fundamental to understanding the compound's biochemical behavior.
Studies on the interaction of sodium benzoate with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have demonstrated binding that can influence the structure and function of these proteins. The binding of sodium benzoate to BSA has been characterized as a static quenching process, indicating the formation of a ground-state complex. nih.gov The binding is primarily driven by hydrogen bonding and van der Waals forces. nih.gov Similarly, investigations into the interaction of para-aminobenzoic acid derivatives with serum proteins have shown that these compounds can bind with significant efficacy, leading to alterations in the secondary structure of the proteins. The interaction of sodium benzoate with lysozyme has also been studied, revealing that it can bind to a surface depression on the enzyme through hydrophobic interactions and hydrogen bonds, leading to an increase in the enzyme's activity. researchgate.net
Regarding nucleic acids, in vitro studies have explored the interaction of sodium benzoate with DNA. One study indicated that sodium benzoate can interact with DNA and its precursors, leading to a reduction in UV-absorbance, although no new products were formed from this interaction. nih.gov Another study suggested that the use of sodium benzoate may be associated with DNA damage and an increase in micronuclei formation in pregnant rats and their newborns. researchgate.net The potential for sodium benzoate to cause DNA breakage in liver cells has also been reported. researchgate.net
At the level of the ribosome, a fundamental macromolecular machine, studies with aminobenzoic acid derivatives have provided insights into the stereochemical constraints of the peptidyl transferase center (PTC). The rigid, sp2-hybridized backbone of these monomers can sterically hinder the induced-fit mechanism of the ribosome that is necessary for efficient peptide bond formation. acs.org This interaction highlights the specificity of the ribosome's active site and its sensitivity to the geometry of incoming substrates. acs.org
Table 3: Summary of Interactions with Biological Macromolecules
| Macromolecule | Interacting Compound | Nature of Interaction | Observed Effect |
|---|---|---|---|
| Serum Albumin (e.g., BSA) | Sodium Benzoate | Static quenching, hydrogen bonding, van der Waals forces | Formation of a ground-state complex, alteration of protein secondary structure |
| Lysozyme | Sodium Benzoate | Hydrophobic interaction, hydrogen bonding | Binding to a surface depression, increase in enzyme activity |
| DNA | Sodium Benzoate | In vitro interaction, potential for damage | Reduction in UV-absorbance, potential for DNA breakage and micronuclei formation |
Materials Science and Engineering Applications Advanced Functional Materials
Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs) for Designed Architectures
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The structure and properties of these materials can be precisely tuned by selecting appropriate metal ions and organic linkers. researchgate.net 4-Aminobenzoic acid, the precursor to sodium 4-aminobenzoate (B8803810), is employed as an organic ligand in the synthesis of these frameworks.
The bifunctional nature of 4-aminobenzoic acid, possessing both a nitrogen-containing amino group and an oxygen-containing carboxyl group, allows it to act as a bridge between metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. ajol.infomdpi.com For instance, 4-aminobenzoic acid has been listed as a suitable organic ligand containing an amino group for the formation of MOFs with metals such as zirconium, vanadium, aluminum, and iron. google.com These MOFs are noted for their high surface area and uniformly sized pores, which are critical for applications in gas storage and separation. google.com
In one specific example, two coordination polymers with the general formula [CH3CH2NH3]2M3(NH3C6H4CO2)2(HPO4)4(H2O)2 (where M = Ni or Zn) were synthesized hydrothermally using an ethylammonium-4-aminobenzoate moiety. ajol.info These materials demonstrated high thermal stability, a key characteristic for robust functional materials. ajol.info The synthesis of such materials highlights the role of the 4-aminobenzoate structure in creating complex, stable, and functional coordination architectures. ajol.info
| Compound/Framework | Metal Ion(s) | Ligand(s) | Key Finding |
| Amino-containing MOF | Zr, V, Al, Fe, etc. | 4-Aminobenzoic acid | Forms high surface area, porous frameworks for gas adsorption. google.com |
| [CH3CH2NH3]2Ni3(NH3C6H4CO2)2(HPO4)4(H2O)2 | Nickel (Ni) | Ethylammonium-4-aminobenzoate | A hydrothermally synthesized coordination polymer with high thermal stability. ajol.info |
| [CH3CH2NH3]2Zn3(NH3C6H4CO2)2(HPO4)4(H2O)2 | Zinc (Zn) | Ethylammonium-4-aminobenzoate | A colorless, plate-like coordination polymer demonstrating good thermal stability. ajol.info |
Integration into High-Performance Polymeric Systems
The performance of commodity polymers can be significantly enhanced by the addition of specific additives. Organic carboxylates, including derivatives of sodium 4-aminobenzoate, are recognized as effective nucleating agents, particularly for polypropylene (B1209903) (PP). mdpi.comnih.govresearchgate.net These agents improve the crystallization behavior of the polymer, leading to enhanced physical and mechanical properties.
A notable example is the use of sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB), a derivative of this compound. mdpi.comnih.govresearchgate.netsciprofiles.com When incorporated into polypropylene, SCAB acts as a potent α-nucleating agent, accelerating the crystallization rate. mdpi.comnih.gov Research has shown that the effectiveness of SCAB can be further improved by creating a composite with other molecules like erucamide (B86657) (ECM) or zinc stearate (B1226849) (Znst). mdpi.comsciprofiles.com These composites promote better dispersion of the nucleating agent within the polymer matrix, preventing aggregation and maximizing its efficiency. mdpi.comsciprofiles.com The improved crystallization results in enhanced performance characteristics of the final polymer product.
Development of Functional Dyes and Pigments
Derivatives of 4-aminobenzoic acid are important precursors in the synthesis of functional dyes. The amino group present in the structure is readily diazotized and coupled with other aromatic compounds to produce a wide variety of azo dyes. wikipedia.org Furthermore, its structure can be incorporated into more complex dye molecules to impart specific properties.
For example, 4-amino-substituted naphthalimide dyes, which are known for their use as yellow components in daylight fluorescent pigments, can be synthesized using 4-aminobenzoate derivatives. beilstein-journals.org In one synthetic route, 4-piperidinyl-1,8-naphthalic anhydride (B1165640) is condensed with methyl 4-aminobenzoate to produce a fluorescent ester, which can then be hydrolyzed to the corresponding carboxylic acid. beilstein-journals.org This acid derivative acts as a fluorescent molecular probe. beilstein-journals.org
Additionally, new reactive anti-UV dyes have been synthesized using ethyl 4-aminobenzoate as a starting material. researchgate.net These dyes are designed to be applied to textiles like wool and silk, providing not only color but also functional properties such as excellent UV protection. researchgate.net
| Dye Type | Precursor/Component | Application/Property |
| Azo Dyes | 4-Aminobenzoic acid | General dye synthesis. wikipedia.org |
| Fluorescent Naphthalimide Dyes | Methyl 4-aminobenzoate | Used to create fluorescent probes and pigments. beilstein-journals.org |
| Reactive Anti-UV Dyes | Ethyl 4-aminobenzoate | Provides coloration and high UV protection for textiles. researchgate.net |
Role as Crosslinking Agents in Polymer Chemistry
Crosslinking is a chemical process that joins polymer chains together, creating a more robust three-dimensional network structure. nagase.com This process significantly improves the material's mechanical strength, thermal stability, and chemical resistance. nagase.com 4-Aminobenzoic acid is used as a crosslinking agent, particularly for polyurethane resins. wikipedia.orgnih.gov The amino and carboxylic acid groups can react with isocyanate groups in the polyurethane precursors, forming strong covalent bonds that link the polymer chains.
The general principle of crosslinking involves agents that can form chemical bridges between polymer molecules. nagase.com While 4-aminobenzoic acid itself is used, its sodium salt, this compound, or the parent compound sodium benzoate can also play a role in polymerization processes. For instance, sodium benzoate has been used as a sensitizer (B1316253) in the UV irradiation crosslinking of poly(vinyl alcohol) (PVA). pvamu.edu This method provides an alternative to traditional chemical crosslinkers. pvamu.edu
Surface Functionalization and Nanomaterial Hybridization
The functional groups of this compound and its derivatives make them suitable for modifying the surfaces of other materials, including nanoparticles, to create advanced hybrid materials with tailored properties.
Derivatives of 4-aminobenzoic acid have been synthesized to act as fluorescent molecular probes. beilstein-journals.org These probes can be attached to the surface of nanoparticles to create sensor systems. For example, a fluorescent 1,8-naphthalimide (B145957) derivative containing a benzoic acid moiety was synthesized from methyl 4-aminobenzoate. beilstein-journals.org This molecule was found to be a sensitive probe for zinc oxide (ZnO) nanoparticles. beilstein-journals.org When the probe is grafted onto the surface of ZnO nanoparticles, its fluorescence intensity is significantly enhanced, allowing for the detection and characterization of the nanoparticle system. beilstein-journals.org Such hybrid materials have potential applications in biophotonics. beilstein-journals.org
The principles of supramolecular chemistry, such as hydrogen bonding and self-assembly, can be used to create highly organized structures for materials applications. A derivative of this compound, sodium 4-[(4-chlorobenzoyl) amino] benzoate (SCAB), has been a focus of research in this area. mdpi.comnih.govresearchgate.net
Studies have demonstrated that SCAB can form a hydrogen-bonded self-assembled structure with erucamide (ECM). mdpi.comnih.govresearchgate.net This self-assembly is crucial for improving the dispersion of SCAB when used as a nucleating agent in polypropylene (PP). mdpi.comnih.gov Fourier-transform infrared spectroscopy (FT-IR) confirmed the formation of hydrogen bonds between the amide groups of SCAB and ECM. mdpi.comnih.gov This supramolecular structure acts as a composite nucleating agent that not only enhances the crystallization of PP but also provides an internal lubrication effect, improving the processing and mechanical properties of the polymer. mdpi.comnih.govresearchgate.net
Emerging Research Frontiers and Future Prospects
Exploration of Novel and Sustainable Synthetic Routes
The traditional chemical synthesis of 4-aminobenzoic acid and its derivatives often relies on petroleum-based precursors, raising environmental and sustainability concerns. mdpi.com Consequently, a significant research thrust is the development of green and sustainable synthetic methodologies.
A promising avenue is the biosynthesis of PABA through the shikimate pathway, which utilizes simple carbon sources like glucose. mdpi.com This biological production method is being actively explored in microorganisms such as Saccharomyces cerevisiae and Escherichia coli. mdpi.comresearchgate.net In E. coli, PABA is generated from chorismate through the enzymatic actions of 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase. wikipedia.org Researchers are also investigating "green chemistry" approaches for the synthesis of PABA derivatives, such as the use of microwave assistance and less hazardous reagents. nih.gov For instance, the preparation of triazole-3-thiol moieties from PABA has been achieved using green synthesis methods. nih.gov
Table 1: Comparison of Synthetic Routes for 4-Aminobenzoic Acid
| Synthesis Route | Precursors | Key Features | References |
| Chemical Synthesis | Petroleum-derived substances (e.g., benzene) | Established industrial process; concerns over toxicity and non-renewable resources. | mdpi.com |
| Biosynthesis | Simple carbon sources (e.g., glucose) | Environmentally friendly, sustainable; utilizes microbial pathways (shikimate pathway). | mdpi.comresearchgate.net |
| Green Chemistry | PABA and various reagents | Employs methods like microwave assistance to reduce environmental impact. | nih.gov |
Advanced Ligand Design for Tailored Coordination Polymer Properties
The bifunctional nature of the 4-aminobenzoate (B8803810) anion, possessing both a carboxylate group and an amino group, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net Researchers are actively designing advanced ligands based on the 4-aminobenzoate structure to create materials with specific, tailored properties.
By modifying the 4-aminobenzoate backbone, scientists can influence the resulting coordination polymer's dimensionality, topology, and functional characteristics. For example, a new aromatic carboxylate ligand, 4-(dipyridin-2-yl)aminobenzoic acid, was designed to construct highly luminescent and thermally stable lanthanide coordination polymers. acs.org The introduction of different functional groups can also lead to the formation of diverse structures, such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govresearchgate.netresearchgate.net These materials have potential applications in areas like catalysis, magnetism, and luminescence. researchgate.net
Deeper Elucidation of Biochemical Mechanisms at the Sub-cellular Level
While the role of PABA as a precursor to folate is well-established in many microorganisms, the intricate biochemical mechanisms at the sub-cellular level are still being unraveled. wikipedia.orgmdpi.com Research is focused on understanding how 4-aminobenzoate and its derivatives interact with cellular components and influence metabolic pathways.
In the anaerobic bacterium Desulfatiglans anilini, 4-aminobenzoate is a key intermediate in the degradation of aniline. frontiersin.org Studies are identifying and characterizing the specific enzymes, such as synthases and carboxylases, involved in this process. frontiersin.org Furthermore, derivatives of 4-aminobenzoic acid are being investigated for their potential to act as enzyme inhibitors. For instance, some derivatives have been designed as potential cholinesterase inhibitors for applications in conditions like Alzheimer's disease. bohrium.com The simple chemical modification of PABA has also been shown to produce compounds with significant antibacterial and antifungal properties, with research ongoing to understand their mechanisms of action. nih.govresearchgate.net
Development of Stimuli-Responsive Materials Based on 4-Aminobenzoate Scaffolds
"Smart" or stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, or light, are a major focus of materials science. researchgate.netnumberanalytics.com The 4-aminobenzoate scaffold is proving to be a valuable building block for creating such materials. researchgate.net
By incorporating 4-aminobenzoate into polymer structures, researchers can develop materials with tunable responses. For example, hydrazide linkers containing 4-aminobenzoate have been used in the development of pH-responsive micelles for drug delivery. researchgate.net The inherent properties of the 4-aminobenzoate moiety can be harnessed to design scaffolds for tissue engineering that respond to specific biological cues. nih.govnih.gov The development of these materials holds promise for applications in controlled drug release and regenerative medicine.
Integration with Advanced In Situ Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic processes of chemical reactions and material transformations is crucial for their optimization and application. Advanced in situ spectroscopic techniques are being increasingly employed to monitor these events in real-time.
Raman spectroscopy, for instance, has been used to monitor the solid-state polymorphic transitions of p-aminobenzoic acid. researchgate.net This technique allows for the direct observation of changes in the molecular structure as they occur. dntb.gov.ua Similarly, Raman and terahertz vibrational spectroscopy have been utilized to study the formation of cocrystals involving 4-aminobenzoic acid, providing insights into the reaction dynamics at a molecular level. mdpi.comdntb.gov.ua These in situ methods are invaluable for elucidating reaction mechanisms and kinetics, which is essential for the rational design and synthesis of new materials.
Multiscale Computational Modeling for Predictive Material and Biological Science Research
Computational modeling has become an indispensable tool in modern chemical and biological research, enabling the prediction of molecular properties and interactions. Multiscale modeling approaches are being applied to study sodium 4-aminobenzoate and its derivatives at various levels of complexity.
Density Functional Theory (DFT) calculations are used to optimize the geometry of 4-aminobenzoate complexes and to predict their vibrational spectra. researchgate.netconnectjournals.com These computational studies complement experimental data and provide a deeper understanding of the electronic structure and reactivity of these compounds. connectjournals.com At a larger scale, molecular dynamics simulations can be used to explore the behavior of 4-aminobenzoate-containing systems in different environments, such as in solution or within a biological membrane. rsc.org This predictive power accelerates the discovery and design of new materials and biologically active molecules with desired functionalities.
Q & A
Q. What are the standard methods for synthesizing sodium 4-aminobenzoate, and how can purity be verified experimentally?
this compound is typically synthesized via neutralization of 4-aminobenzoic acid with sodium hydroxide. Key steps include stoichiometric control of reactants, crystallization, and purification through recrystallization. Purity verification involves:
- Melting point analysis (e.g., >300°C for structurally similar compounds like 4-(aminomethyl)benzoic acid) .
- Spectroscopic characterization : Use NMR to confirm aromatic proton environments and carboxylate anion formation. UV-Vis can identify π→π* transitions in the aromatic ring .
- Elemental analysis to validate stoichiometry .
Q. How can this compound be distinguished from structurally similar compounds like sodium 4-hydroxybenzoate?
Differentiation relies on functional group analysis:
- FT-IR spectroscopy : this compound exhibits N–H stretching (~3400 cm) absent in the hydroxybenzoate derivative.
- pH-dependent solubility : The amino group in 4-aminobenzoate confers distinct solubility profiles in acidic vs. alkaline media .
- Enzymatic assays : Phosphoribosyltransferases show substrate specificity for 4-aminobenzoate over 4-hydroxybenzoate (e.g., KM values differ by an order of magnitude) .
Q. What are the primary applications of this compound in biochemical research?
It serves as:
- A precursor in folate biosynthesis , particularly in microbial metabolic studies .
- A ligand in coordination chemistry for synthesizing Schiff base metal complexes (e.g., copper(II) complexes for catalytic studies) .
- A substrate for enzymatic assays , such as aminobenzoate phosphoribosyltransferase, to study reaction mechanisms (e.g., ordered Bi-Ter mechanisms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for this compound-dependent enzymatic reactions?
Discrepancies in parameters like or may arise from:
- Substrate inhibition : High 4-aminobenzoate concentrations may inhibit phosphoribosyltransferases. Use substrate titration curves to identify non-Michaelis-Menten behavior .
- Ionic strength effects : Varying buffer compositions (e.g., phosphate vs. Tris) can alter enzyme-substrate affinity. Standardize buffer conditions across experiments .
- Data normalization : Express activity relative to protein concentration (e.g., via Bradford assay) and account for enzyme stability under assay conditions .
Q. What experimental design considerations are critical for studying this compound in metabolic flux analysis?
Key steps include:
- Isotopic labeling : Use -labeled 4-aminobenzoate to trace carbon flux in folate biosynthesis pathways .
- Control experiments : Compare wild-type vs. knockout microbial strains to isolate pathway-specific contributions.
- High-resolution mass spectrometry (HRMS) : Detect low-abundance intermediates and validate metabolic network models .
Q. How can computational methods complement experimental studies of this compound’s electronic properties?
- DFT calculations : Optimize molecular geometry and predict UV-Vis absorption spectra (e.g., HOMO→LUMO transitions) .
- Molecular docking : Simulate interactions with enzymes like phosphoribosyltransferases to identify binding motifs .
- Charge distribution analysis : Investigate how the carboxylate anion influences nucleophilic attack in enzymatic reactions .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Non-linear regression : Fit data to Hill or logistic models to determine EC values.
- Error propagation : Calculate standard deviations for triplicate measurements and use error bars in dose-response curves .
- ANOVA/t-tests : Compare treatment groups (e.g., enzyme activity with/without inhibitors) .
Q. How should researchers address inconsistencies in crystallographic data for this compound complexes?
- Refinement protocols : Use SHELXL for small-molecule refinement, ensuring proper treatment of disorder or twinning .
- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CCDC Mercury or PLATON .
- Data deposition : Archive raw data in repositories like Cambridge Structural Database for peer validation .
Q. What strategies optimize reproducibility in this compound synthesis?
- Detailed procedural logs : Record exact molar ratios, solvent purity, and crystallization temperatures .
- Cross-lab validation : Share protocols with collaborators to identify protocol-sensitive steps (e.g., drying conditions).
- Open-source tools : Use platforms like ChemAxon or PubChem for structure verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
